molecular formula C6H8N2 B089654 2,5-Dimethylpyrazine CAS No. 123-32-0

2,5-Dimethylpyrazine

Cat. No. B089654
Key on ui cas rn: 123-32-0
M. Wt: 108.14 g/mol
InChI Key: LCZUOKDVTBMCMX-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

A mixture of 2,5-dimethylpyrazine (14 g, 0.13 mol) in N,N-dimethylaniline (50 mL) was heated to 170° C. and NaNH2 (22 g, 0.56 mol) was added in portions. The reaction mixture was stirred at 170° C. for 1 h, and the solvent was removed. The product was purified by column chromatography to give 3,6-dimethylpyrazin-2-amine as a brown solid (1.6 g). MS (ESI): m/z 124 [M+H]+.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[N:6][C:5]([CH3:8])=[CH:4][N:3]=1.C[N:10](C)C1C=CC=CC=1>>[CH3:8][C:5]1[C:4]([NH2:10])=[N:3][C:2]([CH3:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CC1=NC=C(N=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
NaNH2
Quantity
22 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 170° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(=NC(=CN1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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